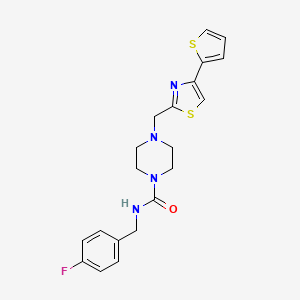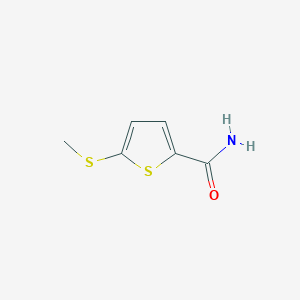
N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid: is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a cis-2-amino-cycloheptane-carboxylic acid. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the synthesis process. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
作用機序
Target of Action
The primary target of N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid, also known as (1S,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound acts by protecting the amine group of amino acids during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective protection and deprotection of the amine group, enabling the formation of peptide bonds without disturbing other functional groups .
Pharmacokinetics
Its primary function is to facilitate the synthesis of peptides in a controlled manner .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine group during synthesis, the compound allows for the selective formation of peptide bonds, leading to the creation of peptides with specific sequences .
Action Environment
The action of this compound is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the efficacy of the compound’s action. Additionally, the stability of the compound can be affected by factors such as temperature and the presence of other reactive species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid typically involves the protection of the amino group with the Fmoc group. One common method involves reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection, making the process more efficient and scalable. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is attached to a resin and the Fmoc group is removed using a base such as piperidine .
化学反応の分析
Types of Reactions
N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can lead to the formation of carboxylic acids, while reduction with LiAlH4 can produce primary amines .
科学的研究の応用
類似化合物との比較
Similar Compounds
N-Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-N-methyl-α-amino acids: These compounds have a methyl group on the nitrogen atom, providing different steric and electronic properties.
Fmoc-azido amino acids: Used for click chemistry applications in peptide synthesis.
Uniqueness
N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid is unique due to its cis-2-amino-cycloheptane structure, which introduces ring strain and conformational rigidity. This can influence the properties of peptides synthesized using this compound, potentially leading to novel biological activities and applications .
特性
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)19-12-2-1-3-13-21(19)24-23(27)28-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,1-3,12-14H2,(H,24,27)(H,25,26)/t19-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSIQBBMUSBJOO-PZJWPPBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2998782.png)

![3-(3-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2998785.png)
![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-fluoro-5-methylaniline](/img/structure/B2998788.png)
![6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2998789.png)

![2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2998791.png)


sulfamoyl}pyridine-2-carboxylate](/img/structure/B2998797.png)
![1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2998800.png)

